molecular formula C10H11N3OS B13147552 Methyl cyano(4-methoxyphenyl)carbamimidothioate

Methyl cyano(4-methoxyphenyl)carbamimidothioate

Cat. No.: B13147552
M. Wt: 221.28 g/mol
InChI Key: PRIJWCHQNVLBDS-UHFFFAOYSA-N
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Description

Methyl cyano(4-methoxyphenyl)carbamimidothioate is a chemical compound known for its potential applications in various fields, including organic electronics and agriculture. This compound is characterized by its unique structure, which includes a cyano group, a methoxyphenyl group, and a carbamimidothioate moiety. It has been studied for its electronic properties and potential use as an insecticide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl cyano(4-methoxyphenyl)carbamimidothioate typically involves the reaction of 4-methoxyphenyl isothiocyanate with methyl cyanoacetate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The product is then purified using techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl cyano(4-methoxyphenyl)carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamimidothioates.

Scientific Research Applications

Methyl cyano(4-methoxyphenyl)carbamimidothioate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of methyl cyano(4-methoxyphenyl)carbamimidothioate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. In electronic applications, the compound’s unique structure allows it to participate in charge transfer processes, making it suitable for use in organic electronic devices .

Comparison with Similar Compounds

Methyl cyano(4-methoxyphenyl)carbamimidothioate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in its respective fields.

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

methyl N-cyano-N-(4-methoxyphenyl)carbamimidothioate

InChI

InChI=1S/C10H11N3OS/c1-14-9-5-3-8(4-6-9)13(7-11)10(12)15-2/h3-6,12H,1-2H3

InChI Key

PRIJWCHQNVLBDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C#N)C(=N)SC

Origin of Product

United States

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